![molecular formula C14H24N2O4 B2510346 Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate CAS No. 1251012-84-6](/img/structure/B2510346.png)
Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[3.2.1]Octane-6,7-Dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a diazabicyclooctane derivative, which is a class of compounds containing a bicyclic structure made up of two rings, one of which is a diazabicyclooctane .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the bicyclic ring and the various substituents. The presence of the diazabicyclooctane ring indicates that the compound would have a three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present. The carboxylate groups could potentially undergo reactions typical of esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the ester groups could impact the compound’s solubility .Scientific Research Applications
Thermophysical Property Measurements and Ethers
Research on ethers like MTBE (methyl tert-butyl ether) and ETBE (ethyl tert-butyl ether) focuses on their thermophysical properties, which are crucial for applications in improving fuel performance and reducing emissions. Studies have detailed the mixtures and properties of ethers used as gasoline additives, highlighting their role in enhancing octane ratings and minimizing exhaust pollution (Marsh et al., 1999).
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution (KR) of racemic substrates has gained attention for synthesizing chiral compounds. This method, involving transition metal-mediated and organocatalyzed KRs, provides high enantioselectivity and yield, highlighting its importance in asymmetric organic synthesis (Pellissier, 2011).
Decomposition of Organic Compounds
Studies on the decomposition of MTBE using cold plasma reactors have shown the potential for converting and decomposing ethers into less harmful substances. This method's feasibility points towards innovative ways to manage and treat pollutants (Hsieh et al., 2011).
Biodegradation and Fate in the Environment
The environmental behavior and fate of ethers like MTBE and ETBE in soil and groundwater have been extensively reviewed, focusing on their biodegradation capabilities and the impact on environmental pollution. These studies contribute to understanding how such compounds behave in natural settings and inform remediation strategies (Thornton et al., 2020).
Intramolecular Reactions of Diazocarbonyl Compounds
Research on the intramolecular reactions of diazocarbonyl compounds, including cyclizations and insertions, offers insights into synthesizing complex molecular structures. These reactions are pivotal for creating novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science (Burke & Grieco, 1980).
Mechanism of Action
Target of Action
The primary target of Racemic-(1R,5S,7S)-6-Tert-Butyl 7-Ethyl 3,6-Diazabicyclo[32It is noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
Given its structural similarity to tropane alkaloids , it may influence similar biochemical pathways.
Future Directions
properties
IUPAC Name |
6-O-tert-butyl 7-O-ethyl (1R,5R,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-12(17)11-9-6-10(8-15-7-9)16(11)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMALXXQBKVAKSL-MXWKQRLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2C[C@@H](N1C(=O)OC(C)(C)C)CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.